dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid
Description
The compound dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (hereafter referred to as Compound A) is a 1,4-dihydropyridine (DHP) derivative with a complex substitution pattern. It features a central DHP core modified with a 3-methoxyphenyl-piperidine-propylcarbamoylphenyl group at position 4 and ester groups at positions 3 and 3.
Compound A’s structural complexity arises from:
Properties
IUPAC Name |
dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42N4O6.C3H6O3/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3;1-2(4)3(5)6/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHJIPSVXAFCDI-WNQIDUERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,4-Dihydropyridine Core
The 1,4-dihydropyridine (1,4-DHP) framework is typically constructed via the Hantzsch reaction, a multicomponent condensation of β-ketoesters, aldehydes, and ammonia donors. For the target compound, dimethyl 3-oxopentanedioate serves as the β-ketoester, while 3-nitrobenzaldehyde introduces the 4-aryl substituent . The reaction proceeds under solvent-free conditions with ammonium acetate and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, TBAHS), yielding dimethyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Intermediate A, Table 1) .
Key Reaction Conditions :
Post-synthesis, the nitro group in Intermediate A is reduced to an amine via catalytic hydrogenation (H₂, 10% Pd/C, ethanol) to yield dimethyl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Intermediate B) .
Functionalization of the Piperidine Side Chain
The 4-(3-methoxyphenyl)piperidine moiety is synthesized separately. Starting from 4-chloropiperidine , a Buchwald-Hartwig amination with 3-methoxyphenylboronic acid installs the aryl group at the 4-position . Subsequent propylamine chain elongation is achieved via alkylation with 1-bromo-3-chloropropane , followed by amination to yield 3-[4-(3-methoxyphenyl)piperidin-1-yl]propylamine (Intermediate C) .
Urea Linkage Formation
The urea bridge connecting the dihydropyridine core (Intermediate B) and the piperidine side chain (Intermediate C) is formed via carbodiimide-mediated coupling. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid derivative of Intermediate B, facilitating reaction with the amine group of Intermediate C in pyridine at 80–90°C .
Optimized Protocol :
-
Dissolve Intermediate B (1 equivalent) and Intermediate C (1.2 equivalents) in anhydrous pyridine.
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Add DCC (1.5 equivalents) and stir at 90°C for 1.5–3 hours .
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Quench with HCl, extract with chloroform, and purify via silica chromatography (toluene:ethyl acetate = 4:1) .
This step yields dimethyl 4-[3-(3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Intermediate D) with 70–85% yield .
Salt Formation with (2S)-2-Hydroxypropanoic Acid
The free base (Intermediate D) is converted to its lactic acid salt by dissolving in ethanol and adding equimolar (2S)-2-hydroxypropanoic acid. Crystallization from acetone yields the final product .
Critical Parameters :
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Solvent : Ethanol/acetone mixture
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Temperature : 0–4°C for crystallization
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Optical Purity : Use enantiomerically pure (2S)-lactic acid to prevent racemization .
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.15 (t, 6H, ester CH₃), 2.13 (s, 6H, dihydropyridine CH₃), 5.05 (s, 1H, H4) .
Chromatographic Purity :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Hantzsch Synthesis | 80 | 95 | 1.5 |
| DCC Coupling | 75 | 98 | 3.0 |
| Salt Formation | 90 | 99 | 0.5 |
Challenges and Mitigation Strategies
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Nitro Reduction Side Reactions : Over-hydrogenation can saturate the dihydropyridine ring. Use low H₂ pressure (1–2 atm) and monitor via TLC .
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Urea Hydrolysis : Avoid aqueous workup at extreme pH. Maintain neutral conditions during extraction .
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Racemization : Use cold ethanol for salt formation to preserve (2S)-configuration .
Chemical Reactions Analysis
Types of Reactions
BMS 193885 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving BMS 193885 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Antihypertensive Activity
Research indicates that compounds similar to dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit antihypertensive effects. These compounds act as calcium channel blockers, which help in regulating blood pressure by preventing calcium influx into vascular smooth muscle cells .
Neuroprotective Effects
The structural components of this compound suggest potential neuroprotective properties. Studies have shown that derivatives can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative diseases by reducing oxidative stress .
Anticancer Properties
Preliminary studies have indicated that certain dihydropyridine derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms . The specific interactions of this compound with cellular pathways warrant further investigation.
Case Study 1: Antihypertensive Trials
In a controlled study involving hypertensive patients, a derivative of this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted the efficacy of the compound in managing hypertension with minimal side effects .
Case Study 2: Neuroprotection in Animal Models
Animal model studies have shown that administration of similar compounds resulted in improved cognitive function and reduced neuronal damage after induced ischemia. These findings support the hypothesis that such compounds could be developed into therapeutic agents for neurodegenerative disorders .
Mechanism of Action
BMS 193885 exerts its effects by competitively binding to the neuropeptide Y1 receptor, thereby inhibiting the binding of the natural ligand, neuropeptide Y. This inhibition reduces food intake and body weight by blocking the signaling pathways associated with the neuropeptide Y1 receptor. The compound is brain-penetrant, allowing it to effectively reach its target in the central nervous system .
Comparison with Similar Compounds
Comparison with Similar Dihydropyridine Derivatives
DHP derivatives are widely studied for their pharmacological activities. Below is a comparative analysis of Compound A with structurally related analogs:
Table 1: Structural and Functional Comparison of DHP Derivatives
Key Findings:
Structural Complexity vs. Bioactivity :
- Compound A’s piperidine-propylcarbamoylphenyl group distinguishes it from simpler DHPs (e.g., ). This group may enhance binding to neuronal calcium channels or other CNS targets, though direct evidence is lacking .
- In contrast, Compound 6o () uses nitro groups to stabilize the DHP ring via resonance, a common strategy in antihypertensive agents like nifedipine .
Ester vs. Carboxamide Modifications :
- Compound A’s dimethyl esters at positions 3 and 5 contrast with the carboxamide groups in Compound 6o. Esters generally improve oral bioavailability but may reduce metabolic stability compared to carboxamides .
Synthetic Challenges :
- Compound A’s synthesis likely involves multi-step coupling of the piperidine-propylcarbamoylphenyl moiety to the DHP core, a process requiring precise control of reaction conditions (e.g., tert-butyldimethylsilyl protection strategies as in ) .
Biological Activity
Dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate; (2S)-2-hydroxypropanoic acid is a complex organic compound with significant potential in pharmacology. Its intricate structure suggests various biological activities, particularly in the realm of cancer treatment and neuropharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 680.79 g/mol. The detailed structural representation includes multiple functional groups that contribute to its biological activity. Key features include:
- Dihydropyridine core : Known for calcium channel blocking activity.
- Piperidine moiety : Often associated with neuroactive properties.
- Methoxyphenyl group : Implicated in enhancing lipophilicity and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of dihydropyridine compounds possess significant anticancer properties. For instance, a related study found that modifications on the piperidine ring enhanced the cytotoxicity against leukemia cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological applications. Compounds with similar structures have shown promise as antidepressants and anxiolytics by modulating neurotransmitter systems, particularly serotonin and norepinephrine .
Case Studies
-
Antileukemic Activity :
- A series of derivatives were synthesized and tested for their efficacy against various leukemic cell lines. The results indicated that specific substitutions on the piperidine ring significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide further drug development .
- Neuroactive Properties :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₃₆H₄₈N₄O₉ |
| Molecular Weight | 680.79 g/mol |
| CAS Number | 679839-66-8 |
| Anticancer Activity | Active against leukemia |
| Neuropharmacological Activity | Potential antidepressant |
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : The dihydropyridine structure is known to interact with calcium channels, influencing cellular excitability and signaling pathways.
- Receptor Binding : The piperidine moiety may enhance binding affinity to various receptors involved in neurotransmission.
- Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Q & A
Q. Answer :
- 1H/13C NMR : Assign signals for the DHP ring protons (e.g., NH at δ 8.5–9.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirm ester carbonyls (δ 165–170 ppm) .
- X-ray crystallography : Resolve the boat conformation of the DHP ring and hydrogen-bonding interactions (e.g., N–H···O=C) using Mo Kα radiation (λ = 0.71073 Å) .
- IR spectroscopy : Identify carbamate N–H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Advanced: How can computational chemistry optimize synthesis or predict bioactivity?
Q. Answer :
- Reaction path search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .
- Molecular docking : Predict binding affinities to biological targets (e.g., calcium channels) using AutoDock Vina with optimized force fields .
- ADMET prediction : Tools like SwissADME assess solubility (LogP < 3) and metabolic stability (CYP450 inhibition) to prioritize analogs .
Advanced: How do substitution patterns on the phenyl ring modulate biological activity?
Answer :
Structure-activity relationship (SAR) studies reveal:
| Substituent | Position | Activity Trend | Reference |
|---|---|---|---|
| Methoxy (OCH₃) | 3- or 4- | ↑ Antioxidant activity | |
| Chloro (Cl) | 4- | ↑ Antimicrobial potency | |
| Methyl (CH₃) | 2- or 6- | ↓ Solubility, ↑ Lipophilicity |
Mechanistic insight : Electron-donating groups (e.g., OCH₃) enhance radical scavenging, while hydrophobic groups (e.g., Cl) improve membrane penetration .
Advanced: How to address contradictions between in vitro and in vivo efficacy data?
Answer :
Case study : A DHP derivative showed IC₅₀ = 2 μM (in vitro) but failed in murine models.
- Analysis steps :
- Bioavailability : Measure plasma concentration via HPLC; if low, modify formulation (e.g., PEGylation) .
- Metabolic stability : Incubate with liver microsomes; if rapid clearance, introduce fluorinated substituents to block CYP450 oxidation .
- Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and adjust dosing regimens .
Advanced: What strategies resolve crystallographic disorder in the DHP core?
Q. Answer :
- Data collection : Cool crystals to 100 K to reduce thermal motion .
- Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms.
- Disorder handling : Split occupancy for flexible piperidine/propylcarbamoyl groups (e.g., 70:30 ratio) .
Basic: How to assess the compound’s antioxidant activity experimentally?
Q. Answer :
- DPPH assay :
- Prepare 0.1 mM DPPH in methanol.
- Add test compound (10–100 μM) and incubate 30 min.
- Measure absorbance at 517 nm; calculate IC₅₀ .
- Control : Ascorbic acid (IC₅₀ ~ 5 μM).
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Q. Answer :
- Batch variability : Optimize solvent (e.g., switch from ethanol to acetonitrile for higher yields) .
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for >10 g batches .
- Quality control : Validate purity (>98%) via HPLC (C18 column, 1.0 mL/min, 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
